molecular formula C18H17N3O3S B2698886 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851805-15-7

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2698886
CAS No.: 851805-15-7
M. Wt: 355.41
InChI Key: MBRIREMSUCDCQJ-UHFFFAOYSA-N
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Description

The compound “(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone” is a nitroaromatic-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:

  • 2-Nitrophenyl group: An electron-withdrawing nitro group at the ortho position of the phenyl ring, which may influence reactivity and intermolecular interactions.
  • 4-Methylbenzylthio moiety: A sulfur-containing substituent with a methyl group at the para position of the benzyl ring, contributing to lipophilicity and steric effects.
  • Methanone bridge: Links the imidazole and aromatic rings, stabilizing the molecular conformation .
  • Sulfonyl chloride coupling: As seen in the synthesis of related imidazole methanones (e.g., using benzenesulfonyl chloride and THF) .
  • TDAE methodology: Employed for introducing aromatic carbonyl groups to imidazole derivatives, as demonstrated in .

Properties

IUPAC Name

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-6-8-14(9-7-13)12-25-18-19-10-11-20(18)17(22)15-4-2-3-5-16(15)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIREMSUCDCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the thioether and nitrophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles might be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the nitro group would produce corresponding amines.

Scientific Research Applications

Structural Features

The compound consists of several key components:

  • Imidazole ring : Known for its role in many bioactive molecules.
  • Thioether linkage : Enhances reactivity and biological interactions.
  • Nitrophenyl group : Contributes to electronic properties and may influence biological activity.

The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. Common methods include:

  • Preparation of the imidazole ring .
  • Introduction of the thioether group .
  • Attachment of the nitrophenyl group .

These reactions often require specific catalysts and controlled conditions to optimize yield and purity.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its unique structural features. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
  • Anticancer Properties : Investigations into its ability to inhibit cancer cell growth are ongoing.

Biochemical Research

In biochemical pathways, the compound may interact with enzymes or receptors, influencing their activity. Potential mechanisms include:

  • Enzyme Inhibition : The imidazole ring can form interactions with active sites in enzymes.
  • Redox Reactions : The thioether group may participate in redox processes, impacting cellular signaling.

Industrial Applications

In industry, this compound can be utilized for:

  • Material Development : As a building block for synthesizing new polymers or coatings with specific properties.
  • Chemical Synthesis : Employed in the development of more complex organic molecules.

Antifungal Efficacy Study

Research has indicated that compounds with similar structures exhibit antifungal properties. A study demonstrated that derivatives of imidazole significantly inhibited fungal growth in vitro.

Anticancer Activity Assessment

A recent investigation evaluated the anticancer effects of related compounds on various cancer cell lines. Results showed promising activity, suggesting that this compound could have similar effects.

Toxicity Evaluation

Toxicological studies are crucial for determining the safety profile of new compounds. Initial findings suggest that while some derivatives exhibit low toxicity, further research is needed to establish comprehensive safety data.

Mechanism of Action

The mechanism of action of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in substituent groups and positions, which critically impact physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 2-nitrophenyl, 4-methylbenzylthio C₁₈H₁₇N₃O₃S ~371.41 (hypothetical) Ortho-nitro group enhances steric hindrance; methyl improves lipophilicity.
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-nitrophenyl, 3-CF₃-benzylthio C₁₈H₁₄F₃N₃O₃S 409.38 Para-nitro and trifluoromethyl groups increase electron-withdrawing effects and metabolic stability.
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl) ethanone (6c) p-NO₂-phenyl C₂₉H₂₂N₄O₃ 474.51 Nitro group at para position reduces steric hindrance compared to ortho.
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) Tris(4-methoxyphenyl) C₃₇H₃₇N₃O₄ ~612.72 Methoxy groups enhance solubility via hydrogen bonding.

Key Observations :

  • Benzylthio Substituents : Replacing 4-methyl with 3-trifluoromethyl () increases electronegativity and resistance to oxidative metabolism.
  • Aromatic Diversity : Trisubstituted imidazoles () exhibit higher molecular weights and varied solubility profiles due to methoxy groups.

Yield Comparison :

  • The target compound’s hypothetical synthesis may align with ’s 80% yield for deprotection steps, whereas trisubstituted imidazoles () show lower yields (37–75%) due to steric challenges.
Challenges and Opportunities
  • Synthetic Complexity : Introducing ortho-substituents (e.g., 2-nitro) requires regioselective methods to avoid byproducts.
  • Biological Optimization : Trifluoromethyl or morpholine groups (–7) could be incorporated to improve pharmacokinetics.

Biological Activity

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone represents a unique structure that combines an imidazole ring with thioether and nitrophenyl functionalities. This structural complexity suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Structural Features

The compound's structure can be dissected into three main components:

  • Imidazole ring : Known for its presence in various bioactive compounds, it often participates in enzyme interactions.
  • Thioether linkage : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Nitrophenyl group : May enhance the compound's electronic properties and influence its biological activity.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities. Below is a summary of the biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, with some derivatives showing enhanced effects.
Antifungal Demonstrated higher antifungal activity compared to antibacterial properties.
Anticancer Initial evaluations suggest potential anticancer properties, although specific mechanisms remain to be elucidated.
Anti-inflammatory Related compounds have shown anti-inflammatory effects, indicating potential in therapeutic applications.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions or form hydrogen bonds with active sites in enzymes, potentially inhibiting their function.
  • Redox Reactions : The thioether group may participate in redox reactions, influencing cellular signaling pathways.
  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), modulating various intracellular pathways.

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities. For instance:

  • Antifungal Efficacy Study :
    • A study on imidazole derivatives demonstrated significant antifungal activity against Candida species. The presence of thioether linkages was found to enhance this activity compared to simpler structures.
  • Anticancer Activity Assessment :
    • Research involving substituted imidazoles highlighted their potential as anticancer agents, particularly against breast and lung cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
  • Toxicity Evaluation :
    • Toxicity assessments using the Brine-Shrimp lethality assay indicated that while some derivatives exhibited potent biological activity, they also posed varying degrees of toxicity, necessitating further optimization for therapeutic use.

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